REACTION_CXSMILES
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[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[C:11]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)(=O)[CH3:12]>>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([CH:11]=[CH:12][C:7]([C:6]2[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[O:8])=[CH:15][CH:16]=1)#[N:19]
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C=O)C=C1
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Name
|
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC=C(C#N)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(#N)C1=CC=C(C=C1)C=CC(=O)C1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |